4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide
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Overview
Description
4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₁₄N₆O₂S and a molecular weight of 306.34 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide typically involves the diazotization of 4-aminobenzenesulfonamide followed by coupling with 2-amino-4,6-dimethylpyrimidine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods may involve large-scale diazotization and coupling reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various azo dyes and pigments.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of cancer cell growth . The compound may also interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[(e)-(4-Amino-1-naphthyl)diazenyl]benzenesulfonamide: This compound has a similar azo structure but with different substituents, leading to variations in its chemical and biological properties.
Sulfasalazine: A well-known sulfonamide drug used to treat inflammatory bowel diseases, which also contains an azo bond but with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
Properties
CAS No. |
24749-00-6 |
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Molecular Formula |
C12H14N6O2S |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
4-[(2-amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N6O2S/c1-7-11(8(2)16-12(13)15-7)18-17-9-3-5-10(6-4-9)21(14,19)20/h3-6H,1-2H3,(H2,13,15,16)(H2,14,19,20) |
InChI Key |
GZJRJUGWHRMRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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